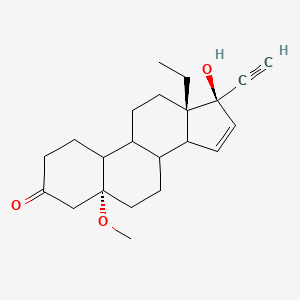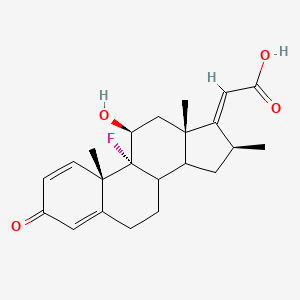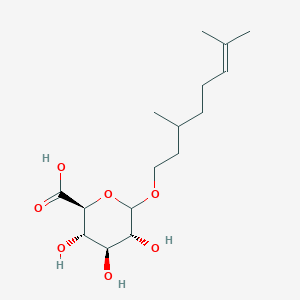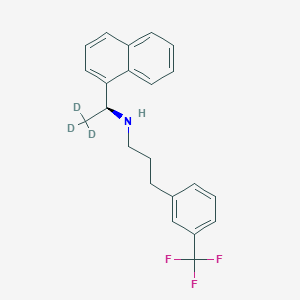
Methotrexate-d7 Diglutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stable isotope labeled (deuterated) internal standard for Methotrexate metabolite. Product of Auspep Pty Ltd.
Applications De Recherche Scientifique
1. Pharmacological Studies
Methotrexate-d7 Diglutamate, a derivative of Methotrexate, has been studied in various pharmacological contexts. Rhee and Galivan (1986) explored the conversion of methotrexate to 7-hydroxymethotrexate and its diglutamate in cultured rat hepatic cells, demonstrating its formation and accumulation within the cells (Rhee & Galivan, 1986). Howell et al. (1980) investigated the plasma concentrations of methotrexate and its diglutamate, revealing various cross-reactivities with methotrexate-related compounds (Howell, Wang, Hosoya, & Sutow, 1980).
2. Cell Culture Studies
Rosenblatt et al. (1977) conducted studies on the synthesis of methotrexate polyglutamates in cultured human cells, shedding light on the formation of these compounds in a cellular context (Rosenblatt, Whitehead, Dupont, Vuchich, Vera, & Scriver, 1977). Morrison and Allegra (1987) formulated the polyglutamation kinetics of methotrexate in human breast cancer cells, providing a mathematical model for understanding these processes (Morrison & Allegra, 1987).
3. Therapeutic Drug Monitoring and Pharmacogenomics
Stamp et al. (2006) discussed the use of low-dose methotrexate in rheumatoid arthritis, highlighting the importance of therapeutic drug monitoring and the potential role of pharmacogenomics (Stamp, Roberts, Kennedy, Barclay, O’Donnell, & Chapman, 2006). Rubio et al. (1998) examined the effects of glutamine on methotrexate efficacy and toxicity, providing insights into how nutritional supplementation might influence methotrexate metabolism (Rubio, Cao, Hutchins, Westbrook, & Klimberg, 1998).
4. Synthetic Approaches and Enzyme Studies
Piper, McCaleb, and Montgomery (1983) focused on the synthetic approach to poly(gamma-glutamyl) conjugates of methotrexate, providing valuable information for the development of methotrexate analogs (Piper, McCaleb, & Montgomery, 1983). Yao et al. (1996) cloned and characterized human gamma-glutamyl hydrolase, an enzyme crucial for understanding methotrexate metabolism (Yao, Schneider, Ryan, & Galivan, 1996).
Propriétés
Nom du produit |
Methotrexate-d7 Diglutamate |
|---|---|
Formule moléculaire |
C25H22D7N9O8 |
Poids moléculaire |
590.6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









